Lipophilicity (XLogP3) Comparison with Unsubstituted and De-ethylated Analogs
The lipophilicity of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide, measured as an XLogP3 value of 2.1, provides a distinct and quantifiable difference from its de-ethylated analog, N-(2-hydroxy-5-methylphenyl)propanamide, which has a predicted XLogP3 of approximately 1.3. This difference of 0.8 log units is significant for drug discovery and development, as it indicates a roughly 6.3-fold higher theoretical partition coefficient for the target compound, suggesting improved passive membrane permeability [1]. While a direct head-to-head experimental comparison is not available in the public domain, this class-level inference is based on well-established and validated computational models (XLogP3) that provide a reliable basis for selection.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | N-(2-hydroxy-5-methylphenyl)propanamide (Predicted): ~1.3 |
| Quantified Difference | ΔXLogP3 = 0.8; approx. 6.3-fold increase in partition coefficient |
| Conditions | In silico prediction using XLogP3 model (PubChem) |
Why This Matters
Higher lipophilicity can translate to better cell permeability and blood-brain barrier penetration, making this compound a more suitable starting point for programs targeting intracellular or CNS targets compared to its less lipophilic analog.
- [1] Kuujia. (n.d.). Cas no 909361-84-8 (N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide). Retrieved April 17, 2026. View Source
